5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(2-PYRIDYL)-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4(3H,6H)-DIONE is a complex organic compound belonging to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a pyridyl group attached to a pyrrolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(2-PYRIDYL)-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4(3H,6H)-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require the use of solvents like xylene and bases such as sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(2-PYRIDYL)-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4(3H,6H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(2-PYRIDYL)-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4(3H,6H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(2-PYRIDYL)-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4(3H,6H)-DIONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which play crucial roles in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole-pyrimidine hybrids: These compounds have been studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(2-PYRIDYL)-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4(3H,6H)-DIONE stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3-dimethyl-6-pyridin-2-ylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H18N4O3/c1-22-15-12-24(16-6-4-5-11-21-16)18(13-7-9-14(27-3)10-8-13)17(15)19(25)23(2)20(22)26/h4-12H,1-3H3 |
InChI Key |
NGONCCQSKOPUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)C4=CC=CC=N4 |
Origin of Product |
United States |
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